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Compound of Interest

Compound Name: 1,1'-Bi-2-naphthyl ditosylate

Cat. No.: B146118 Get Quote

Welcome to the technical support center for the tosylation of 1,1'-bi-2-naphthol (BINOL). This

resource is designed for researchers, scientists, and drug development professionals to

troubleshoot common issues encountered during the synthesis of BINOL tosylates. Below you

will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental

protocols to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs)
Q1: Why is my BINOL tosylation reaction incomplete, even with excess tosyl chloride (TsCl)?

A1: Incomplete tosylation of BINOL is a common challenge, often attributed to the steric

hindrance of the binaphthyl system. The two hydroxyl groups are in a sterically congested

environment, which can make them less reactive than simpler alcohols. Several factors could

be contributing to an incomplete reaction:

Insufficiently strong base: Weak bases like pyridine or triethylamine (TEA) may not fully

deprotonate the phenolic hydroxyl groups of BINOL to form the more nucleophilic

naphthoxide species.

Low reaction temperature: While lower temperatures are often used to prevent side

reactions, they can also significantly slow down the rate of tosylation for sterically hindered

alcohols like BINOL.
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Short reaction time: The tosylation of BINOL may require longer reaction times compared to

less hindered alcohols to proceed to completion.

Q2: I am observing a significant amount of a chlorinated byproduct in my reaction mixture.

What is causing this?

A2: The formation of a chlorinated byproduct is a known side reaction in tosylations, particularly

when using amine bases like pyridine or triethylamine.[1][2] The reaction of tosyl chloride with

the amine base generates a hydrochloride salt (e.g., pyridinium hydrochloride). The chloride

anion from this salt can then act as a nucleophile, displacing the tosylate group from the newly

formed BINOL tosylate in an SN2 reaction. This is more likely to occur with activated substrates

or at elevated temperatures.[1]

Q3: How can I selectively synthesize the monotosylated BINOL?

A3: Achieving selective monotosylation can be challenging as the reaction can readily proceed

to the ditosylated product, or result in a mixture of starting material, monotosylate, and

ditosylate. Key strategies for favoring monotosylation include:

Stoichiometric control: Carefully controlling the stoichiometry of the reagents is crucial. Using

one equivalent or slightly less of tosyl chloride relative to BINOL is a common starting point.

Slow addition: Adding the tosyl chloride solution dropwise to the reaction mixture can help to

maintain a low concentration of the tosylating agent, favoring reaction at one site.

Protecting group strategy: One hydroxyl group can be protected with a bulky protecting

group to ensure only the other is tosylated, followed by deprotection.[3]

Q4: The purification of my BINOL tosylate is proving difficult. What are the best methods?

A4: The separation of unreacted BINOL, monotosylated BINOL, and ditosylated BINOL can be

challenging due to their similar polarities. Column chromatography on silica gel is the most

common method for purification.[4][5] A gradient elution system, starting with a non-polar

solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can help to

resolve these compounds. Careful monitoring by Thin Layer Chromatography (TLC) is

essential to identify the fractions containing the desired product. Recrystallization can also be
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an effective purification technique if the product is a solid and a suitable solvent system can be

found.

Troubleshooting Guide
This guide provides solutions to common problems encountered during the tosylation of

BINOL.
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Problem Potential Cause(s) Suggested Solution(s)

Low or No Reaction

1. Insufficiently strong base. 2.

Steric hindrance of BINOL. 3.

Low reaction temperature. 4.

Deactivated tosyl chloride

(hydrolyzed).

1. Use a stronger base:

Consider using sodium hydride

(NaH) in an aprotic solvent like

THF or DMF to generate the

more reactive alkoxide. 2.

Increase reaction temperature:

Gradually increase the

reaction temperature,

monitoring for the formation of

byproducts by TLC. For

pyridine or TEA, refluxing in a

suitable solvent might be

necessary. Microwave

irradiation has also been

reported to accelerate

tosylation reactions.[6] 3. Use

a more reactive sulfonylating

agent: Consider using mesyl

chloride (MsCl) or triflic

anhydride (Tf2O), which are

more reactive than TsCl and

may be more effective for

hindered alcohols.[7] 4. Use

fresh or purified TsCl: Ensure

the tosyl chloride is of high

purity and has been stored

under anhydrous conditions.

Formation of Chlorinated

Byproduct

1. Nucleophilic attack by

chloride ions from the

hydrochloride salt of the amine

base.[1] 2. Elevated reaction

temperatures.

1. Use a non-nucleophilic

base: Employ a non-

nucleophilic base such as 2,6-

lutidine or

diisopropylethylamine (DIPEA).

2. Use an alternative tosylation

protocol: A method using

potassium carbonate in the
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solid state has been reported

to be effective and avoids the

formation of hydrochloride

salts.[8] 3. Lower the reaction

temperature: If possible, run

the reaction at a lower

temperature to disfavor the

S_N_2 displacement by

chloride.

Mixture of Mono- and

Ditosylated Products

1. Difficulty in controlling the

stoichiometry. 2. Similar

reactivity of the two hydroxyl

groups.

1. For monotosylation: Use

0.9-1.0 equivalent of TsCl and

add it slowly to the BINOL

solution. Monitor the reaction

closely by TLC and stop it

once the starting material is

consumed or the desired

product is maximized. 2. For

ditosylation: Use a larger

excess of TsCl (e.g., 2.2-2.5

equivalents) and a stronger

base to drive the reaction to

completion. Longer reaction

times and higher temperatures

may also be necessary.

Difficult Purification 1. Similar polarity of BINOL,

monotosylate, and ditosylate.

[9]

1. Optimize column

chromatography: Use a long

column with a shallow solvent

gradient. Test different solvent

systems (e.g., hexane/ethyl

acetate,

dichloromethane/hexane) to

achieve better separation on

TLC before attempting column

chromatography. 2.

Recrystallization: If the desired

product is a solid, attempt

recrystallization from various
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solvents or solvent mixtures to

obtain pure material.

Experimental Protocols
Protocol 1: Synthesis of (S)-2,2'-Bis(tosyloxy)-1,1'-binaphthyl (Ditosylation)

This protocol is a general guideline and may require optimization.

Materials:

(S)-BINOL

Tosyl Chloride (TsCl)

Pyridine (anhydrous)

Dichloromethane (DCM, anhydrous)

1 M Hydrochloric Acid (HCl)

Saturated Sodium Bicarbonate Solution (NaHCO₃)

Brine

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add

(S)-BINOL (1.0 eq).

Dissolve the BINOL in anhydrous pyridine (used as both solvent and base).

Cool the solution to 0 °C in an ice bath.

Slowly add tosyl chloride (2.2 - 2.5 eq) portion-wise to the stirred solution, maintaining the

temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl

acetate eluent). The ditosylated product should have a higher Rf than the monotosylated

product and starting BINOL.

Upon completion, pour the reaction mixture into ice-cold 1 M HCl to neutralize the excess

pyridine.

Extract the aqueous mixture with dichloromethane (3 x volumes).

Combine the organic layers and wash successively with 1 M HCl, water, saturated NaHCO₃

solution, and brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel (gradient elution, e.g.,

starting with hexane and gradually increasing the proportion of ethyl acetate) to afford the

pure ditosylated product.

Protocol 2: Synthesis of (S)-2'-Tosyloxy-1,1'-binaphthyl-2-ol (Monotosylation)

This protocol aims for selective monotosylation and will likely result in a mixture of products

requiring careful purification.

Materials:

(S)-BINOL

Tosyl Chloride (TsCl)

Triethylamine (TEA, anhydrous)

Dichloromethane (DCM, anhydrous)

1 M Hydrochloric Acid (HCl)

Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Brine

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere, add (S)-BINOL (1.0 eq) and

dissolve it in anhydrous dichloromethane.

Add anhydrous triethylamine (1.1 eq).

Cool the solution to 0 °C.

In a separate flask, dissolve tosyl chloride (1.0 eq) in a small amount of anhydrous

dichloromethane.

Add the tosyl chloride solution dropwise to the BINOL solution over a period of 1-2 hours

using a syringe pump, while maintaining the temperature at 0 °C.

Stir the reaction at 0 °C and monitor its progress closely by TLC every 30-60 minutes. The

goal is to maximize the formation of the monotosylated product while minimizing the

formation of the ditosylated product.

Once the desired conversion is achieved (this may be when some starting material still

remains), quench the reaction by adding cold water.

Separate the organic layer and wash it with 1 M HCl, water, saturated NaHCO₃ solution, and

brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure.

Carefully purify the crude product by column chromatography on silica gel, using a shallow

solvent gradient to separate the unreacted BINOL, the desired monotosylated product, and

the ditosylated byproduct.
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Caption: General experimental workflow for the tosylation of BINOL.
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Caption: Troubleshooting logic for common issues in BINOL tosylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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